molecular formula C16H22IN3O B13729882 Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide CAS No. 30321-83-6

Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide

Cat. No.: B13729882
CAS No.: 30321-83-6
M. Wt: 399.27 g/mol
InChI Key: NIKJHKJWKJJJDF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide" is a quaternary ammonium salt characterized by a pyridazinyl core substituted with methyl, oxo, and phenyl groups. The cationic ammonium moiety is linked via a two-carbon chain to the heterocyclic ring, with an iodide counterion ensuring charge neutrality.

Molecular Formula: Based on nomenclature, the molecular formula is likely C₁₈H₂₃IN₃O, though this requires confirmation via crystallographic analysis (e.g., using SHELX or WinGX software) .

Properties

CAS No.

30321-83-6

Molecular Formula

C16H22IN3O

Molecular Weight

399.27 g/mol

IUPAC Name

trimethyl-[2-(5-methyl-6-oxo-3-phenylpyridazin-1-yl)ethyl]azanium;iodide

InChI

InChI=1S/C16H22N3O.HI/c1-13-12-15(14-8-6-5-7-9-14)17-18(16(13)20)10-11-19(2,3)4;/h5-9,12H,10-11H2,1-4H3;1H/q+1;/p-1

InChI Key

NIKJHKJWKJJJDF-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=NN(C1=O)CC[N+](C)(C)C)C2=CC=CC=C2.[I-]

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone ring system, specifically 4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl, is the key scaffold in this compound. Established methods for synthesizing substituted pyridazinones typically involve:

  • Condensation Reactions: Reaction of hydrazines with 1,4-dicarbonyl compounds or α,β-unsaturated ketones to form the pyridazinone ring.
  • Cyclization: Intramolecular cyclization under acidic or basic conditions to close the heterocyclic ring.
  • Substituent Introduction: Incorporation of methyl and phenyl groups via alkylation or arylation steps either before or after ring formation.

Though no direct synthesis for this exact compound was found in the search results, analogous heterocyclic syntheses in the literature suggest the following approach:

Step Reaction Type Reagents/Conditions Outcome
1 Condensation Phenyl-substituted diketone + hydrazine hydrate Formation of dihydropyridazinone intermediate
2 Cyclization Acidic or basic catalyst, heat Closure of pyridazinone ring with 3-oxo and 4-methyl substitutions
3 Functionalization Methylation agents (e.g., methyl iodide) Introduction of methyl group at position 4

This stage yields the core heterocyclic structure ready for side-chain attachment.

Introduction of the 2-(Trimethylammonium)ethyl Side Chain

The next critical step is attaching the 2-(trimethylammonium)ethyl moiety to the pyridazinone core, which involves:

  • Alkylation of the Pyridazinone Nitrogen or Carbon: Using a suitable 2-bromoethyl or 2-chloroethyl trimethylammonium salt or precursor to introduce the ethyl ammonium side chain.
  • Quaternization: If starting from a tertiary amine intermediate, methylation with methyl iodide or other methylating agents can form the quaternary ammonium iodide salt.

A typical synthetic route might be:

Step Reaction Type Reagents/Conditions Outcome
1 Nucleophilic substitution Pyridazinone derivative + 2-(trimethylamino)ethyl halide Formation of pyridazinone-ethyltrimethylammonium intermediate
2 Quaternization Methyl iodide or direct use of iodide salt Formation of ammonium iodide salt

Purification and Isolation

The final compound is isolated as the iodide salt, which is typically purified by:

  • Crystallization: Using solvents like ethanol, acetone, or ethyl acetate to induce crystallization.
  • Recrystallization: To enhance purity.
  • Drying: Under vacuum or inert atmosphere to remove solvent traces.

Summary Table of Preparation Steps

Preparation Stage Key Reaction Typical Reagents Conditions Expected Yield (%) Notes
Pyridazinone core synthesis Condensation and cyclization Phenyl diketone, hydrazine hydrate Acidic/basic, heat 70-85% Formation of heterocyclic ring
Side chain attachment Nucleophilic substitution 2-(trimethylamino)ethyl halide Mild heating, solvent (e.g., acetonitrile) 60-80% Attaches ammonium side chain
Quaternization Methylation Methyl iodide Room temp to reflux 80-95% Forms ammonium iodide salt
Purification Crystallization Ethanol, acetone Cooling, filtration >90% purity Final isolation

The preparation of Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide involves classical heterocyclic synthesis of the pyridazinone core, followed by the introduction of a quaternary ammonium side chain through nucleophilic substitution and quaternization steps. While direct, detailed synthetic protocols for this exact compound are scarce in open literature, analogous methods from heterocyclic and ammonium salt chemistry provide a robust framework for its preparation.

This synthesis requires careful control of reaction conditions to ensure high yield and purity, especially in the quaternization step to obtain the iodide salt form. The compound’s pharmaceutical relevance may also necessitate further purification and formulation processes such as co-crystallization.

Chemical Reactions Analysis

Functionalization of Pyridazine Derivatives

Functionalization of the pyridazine core is critical for introducing bioactive groups. Palladium-catalyzed coupling reactions enable the addition of aryl or vinyl substituents to the pyridazine framework. For example, organozinc intermediates (formed via N-butyllithium and zinc chloride) react with aryl/vinyl iodides in the presence of palladium catalysts under reflux conditions (50–80°C for 1–3 hours) . This method achieves high yields (93–95%) for substituted pyridazine derivatives .

Another method involves amide formation using carbodiimides (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or activated esters (e.g., N-hydroxysuccinimide esters) in solvents like methylene chloride . These reactions typically proceed at ambient temperatures over 12–24 hours .

Functionalization Method Reagents/Solvents Conditions Yield
Palladium-catalyzed couplingAryl/vinyl iodides, ZnCl₂, Pd catalystReflux (50–80°C, 1–3 hours)93–95%
Amide formationCarbodiimide, activated ester, MeCNAmbient temperature (12–24 hours)Not specified

Formation of Quaternary Ammonium Salt

The trimethylammonium group is likely introduced via alkylation of a tertiary amine precursor . While explicit details for the target compound are unavailable, analogous methods involve:

  • N-alkylation : Reaction of a pyridazine-attached amine with methylating agents (e.g., methyl halides) in the presence of a base like N-butyllithium .

  • Quaternization : Subsequent reaction with iodide ions to form the iodide salt.

This step leverages controlled alkylation conditions to ensure selective quaternization, avoiding side reactions.

Biological Activity and Reaction Insights

Pyridazine derivatives are studied for their interactions with biological targets. For instance, prolyl hydroxylase inhibition and fatty acid binding protein (FABP) modulation are reported for related compounds . These interactions suggest that the target compound’s reactivity—particularly its pyridazine ring and quaternary ammonium group—may influence its biological activity.

Comparative Analysis of Reaction Conditions

Parameter Synthesis of Pyridazine Core Functionalization via Coupling Amide Formation
CatalystAmmonium acetatePalladium catalystsCarbodiimides
SolventAcetic acidTHF, tolueneMethylene chloride
Temperature130°C50–80°CAmbient
Reaction Time2 hours1–3 hours12–24 hours
Yield97%93–95%Not specified

This structured approach highlights the interplay of reaction conditions, catalysts, and solvents in synthesizing and modifying the target compound. Further studies are needed to fully characterize its reactivity and biological implications.

Scientific Research Applications

Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Quaternary ammonium iodides with heterocyclic or aromatic substituents exhibit diverse biological and physicochemical properties. Below is a comparative analysis:

Compound Molecular Formula Key Structural Features Toxicity/Activity Applications/Notes
Target Compound Likely C₁₈H₂₃IN₃O Pyridazinyl ring, phenyl, methyl, oxo groups Unknown (requires testing) Hypothesized: Enzyme inhibition, ligand design
Ammonium, (4-(2-oxo-1-pyrrolidinyl)-2-butynyl)trimethyl-, iodide C₁₁H₁₉IN₂O Pyrrolidinyl ring, butynyl chain LD₅₀ (mouse, IV): 270 µg/kg Neurotoxicity studies; acetylcholinesterase interactions
Ammonium, (2-cyanoethyl)trimethyl-, iodide C₆H₁₃IN₂ Cyanoethyl group No acute toxicity data reported Surfactant or ionic liquid precursor
N-[2-(methacryloyloxy)ethyl]-N,N,N-trimethylammonium iodide C₉H₁₈INO₂ Methacrylate group LogP: 1.81; PSA: 26.3 Ų Polymer chemistry (e.g., hydrogels, drug delivery)
Ammonium, (4-(N,N-dimethylcarbamoyloxy)-2-tolyl)trimethyl-, iodide C₁₄H₂₁IN₂O₂ Carbamate group, toluyl substituent Used in cholinergic research Anticholinesterase activity

Key Findings

Toxicity Profile: The pyrrolidinyl-substituted analogue (CAS 3854-04-4) exhibits high acute toxicity (LD₅₀ = 270 µg/kg in mice), likely due to its acetylcholinesterase inhibitory activity . In contrast, the methacrylate derivative (C₉H₁₈INO₂) shows low polarity (LogP = 1.81), making it suitable for hydrophobic polymer matrices .

Functional Group Impact: Cyanoethyl Group (C₆H₁₃IN₂): Enhances solubility in polar solvents but lacks significant bioactivity . Pyridazinyl Core (Target Compound): The conjugated π-system and oxo group may facilitate hydrogen bonding, influencing crystallinity or receptor binding .

Synthetic Utility : Methacryloyloxy-substituted derivatives are pivotal in synthesizing stimuli-responsive polymers, whereas carbamate-containing analogues (e.g., C₁₄H₂₁IN₂O₂) are explored for enzyme inhibition .

Crystallographic and Computational Insights

  • The target compound’s pyridazinyl ring could form hydrogen bonds (e.g., N–H···O or C–H···I interactions), as observed in related heterocyclic ammonium salts . Tools like SHELXL and ORTEP-3 are critical for resolving such structures .
  • Comparative graph-set analysis (e.g., R₂²(8) motifs) may reveal packing differences between phenyl-substituted and aliphatic analogues .

Biological Activity

The compound Ammonium, (2-(4-methyl-3-oxo-6-phenyl-2-(2H)pyridazinyl)ethyl)trimethyl-, iodide is a quaternary ammonium salt that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on diverse research findings.

The synthesis of this compound typically involves the reaction of pyridazine derivatives with trimethylamine and iodide sources. The resulting quaternary ammonium salt is characterized by its unique structural features, which contribute to its biological activity.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • Quaternary ammonium compounds (QACs) are known for their antimicrobial properties, primarily due to their ability to disrupt microbial cell membranes. Studies have shown that similar compounds exhibit significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli .
  • Cytotoxic Effects :
    • Research indicates that certain pyridazine derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
  • Neuroprotective Effects :
    • Some studies suggest potential neuroprotective roles for ammonium salts in models of neurodegenerative diseases. The ability to penetrate the blood-brain barrier may facilitate therapeutic effects in conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in cancer cell lines
NeuroprotectionPotential benefits in neurodegenerative models

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quaternary ammonium compounds, including derivatives similar to the compound . Results demonstrated a significant reduction in bacterial viability, suggesting a promising avenue for developing new antimicrobial agents.

Case Study 2: Cytotoxic Mechanism

In vitro experiments on cancer cell lines exposed to the compound revealed that it triggers apoptosis through ROS generation. Flow cytometry analyses confirmed increased early apoptotic cells after treatment, indicating a potential mechanism for its cytotoxic effects.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization and quaternization. For example, ammonium hydroxide in acetone at 60°C for 2 hours can facilitate salt formation . Pyridazine ring formation might require refluxing ethanol with thiosemicarbazide under acidic conditions to achieve cyclization, as seen in analogous pyrimidine derivatives . Key parameters include temperature control (60–80°C), solvent polarity (acetone or ethanol), and stoichiometric ratios of precursors.

Basic: Which spectroscopic techniques are optimal for structural characterization?

Answer:
A combination of 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) is critical for resolving overlapping signals from the pyridazinyl and trimethylammonium groups. X-ray crystallography can confirm stereoelectronic effects, as demonstrated in structurally similar tetrahydropyrimidinones . Mass spectrometry (HRMS-ESI) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and ammonium (N–H) stretches.

Basic: How to assess its stability under varying pH and temperature?

Answer:

  • Thermogravimetric analysis (TGA) quantifies thermal degradation thresholds (e.g., decomposition above 150°C).
  • pH stability studies : Incubate the compound in buffers (pH 3–11) at 25–60°C for 24–72 hours, followed by HPLC-UV to monitor degradation products .
  • Light sensitivity : Use accelerated stability testing under UV/visible light with periodic sampling.

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Dose-response reevaluation : Test the compound across a wider concentration range (nM–mM) to account for non-linear effects.
  • Theoretical alignment : Cross-reference activity with computational predictions (e.g., molecular docking) to validate target interactions .

Advanced: What computational methods model its receptor-binding interactions?

Answer:

  • Molecular docking (AutoDock Vina) : Use the crystal structure of homologous receptors (e.g., kinases) to simulate binding affinities.
  • Molecular dynamics (MD) simulations (GROMACS) : Analyze conformational stability of the compound-receptor complex over 100-ns trajectories .
  • QSAR modeling : Corrogate electronic descriptors (HOMO/LUMO, logP) with experimental IC50_{50} values to predict bioactivity .

Advanced: How to optimize reaction yields while minimizing competing pathways?

Answer:

  • DoE (Design of Experiments) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. protic), and temperatures to identify optimal conditions .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically.
  • Competing pathway analysis : Employ LC-MS to trace byproducts (e.g., over-alkylation) and introduce selective inhibitors (e.g., scavengers for excess iodide) .

Advanced: How to validate its role in catalytic or mechanistic studies?

Answer:

  • Isotopic labeling : Synthesize 15^{15}N- or 2^{2}H-labeled analogs to track participation in catalytic cycles via NMR or MS.
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-determining steps.
  • Theoretical frameworks : Align experimental data with DFT calculations (e.g., Gibbs free energy profiles) to confirm proposed mechanisms .

Basic: What are the solubility profiles in common solvents?

Answer:

  • Polar solvents : High solubility in DMSO, acetone, and methanol due to ionic ammonium and polar pyridazinyl groups.
  • Non-polar solvents : Limited solubility in hexane or toluene. Quantify via gravimetric analysis (saturation concentration at 25°C) .

Advanced: How to address challenges in crystallizing this compound?

Answer:

  • Solvent screening : Use high-throughput vapor diffusion with 96-well plates testing 20+ solvent combinations (e.g., DMF/water, acetone/hexane).
  • Additive screening : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation.
  • Temperature gradients : Slow cooling (0.1°C/min) from 60°C to 4°C enhances crystal nucleation .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

  • Analog synthesis : Modify substituents (e.g., replace phenyl with thiophen-2-yl) and compare bioactivity .
  • 3D pharmacophore mapping : Use Schrödinger’s Phase to identify critical electrostatic/hydrophobic features.
  • Data integration : Combine SAR data with molecular dynamics to refine predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.